Cas no 2229556-55-0 (3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine)

3-(3-Methoxy-1,2-oxazol-5-yl)methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a 3-methoxy-1,2-oxazol-5-ylmethyl group. This structure combines the versatility of piperidine derivatives with the unique reactivity of the methoxy-substituted oxazole moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances solubility and modulates electronic properties, while the oxazole ring contributes to potential bioactivity. Its well-defined molecular architecture allows for precise functionalization, enabling applications in drug discovery and material science. The compound’s stability and synthetic accessibility further underscore its utility in research and industrial settings.
3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine structure
2229556-55-0 structure
商品名:3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine
CAS番号:2229556-55-0
MF:C10H16N2O2
メガワット:196.246242523193
CID:6276973
PubChem ID:165758993

3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine
    • 3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
    • EN300-1729586
    • 2229556-55-0
    • インチ: 1S/C10H16N2O2/c1-13-10-6-9(14-12-10)5-8-3-2-4-11-7-8/h6,8,11H,2-5,7H2,1H3
    • InChIKey: PDASMXGODBPLIQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(=N1)OC)CC1CNCCC1

計算された属性

  • せいみつぶんしりょう: 196.121177757g/mol
  • どういたいしつりょう: 196.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 47.3Ų

3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1729586-0.25g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
0.25g
$1498.0 2023-09-20
Enamine
EN300-1729586-0.5g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
0.5g
$1563.0 2023-09-20
Enamine
EN300-1729586-5g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
5g
$4722.0 2023-09-20
Enamine
EN300-1729586-0.1g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
0.1g
$1433.0 2023-09-20
Enamine
EN300-1729586-5.0g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
5g
$4722.0 2023-06-04
Enamine
EN300-1729586-1.0g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
1g
$1629.0 2023-06-04
Enamine
EN300-1729586-10.0g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
10g
$7004.0 2023-06-04
Enamine
EN300-1729586-2.5g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
2.5g
$3191.0 2023-09-20
Enamine
EN300-1729586-0.05g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
0.05g
$1368.0 2023-09-20
Enamine
EN300-1729586-1g
3-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine
2229556-55-0
1g
$1629.0 2023-09-20

3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine 関連文献

3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidineに関する追加情報

3-(3-Methoxy-1,2-Oxazol-5-Yl)Methylpiperidine: A Comprehensive Overview

The compound with CAS No. 2229556-55-0, known as 3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a substituted oxazole moiety, making it a promising candidate for various applications in drug discovery and material science.

Recent studies have highlighted the potential of 3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine as a versatile building block in medicinal chemistry. Its structure allows for easy functionalization, enabling researchers to explore its properties in diverse biological systems. The presence of the oxazole ring introduces aromaticity and electron-withdrawing effects, which can significantly influence the compound's reactivity and bioavailability.

One of the most intriguing aspects of this compound is its ability to act as a template for the synthesis of more complex molecules. By modifying the substituents on the oxazole ring or the piperidine moiety, chemists can create derivatives with tailored properties. For instance, replacing the methoxy group with other electron-donating or withdrawing groups can alter the compound's solubility, stability, and interaction with biological targets.

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)methylpiperidine typically involves a multi-step process that combines nucleophilic aromatic substitution and ring-closing reactions. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, paving the way for its broader application in research and industry.

In terms of biological activity, 3-(3-methoxy-1,2-Oxazol-Yl)MethylPiperidine has shown promise as a modulator of various cellular pathways. Preclinical studies suggest that it may exhibit anti-inflammatory, antioxidant, or neuroprotective effects, depending on its structural modifications. These findings underscore its potential as a lead compound in drug development programs targeting chronic diseases such as neurodegenerative disorders or cardiovascular conditions.

The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it can interact with key proteins involved in inflammation and oxidative stress, providing insights into its mechanism of action.

In conclusion, CAS No. 2229556-55-0 represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with its synthetic flexibility and biological activity, positions it as a key player in future research endeavors.

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